molecular formula C12H8ClN3O3 B2432744 N-(5-CHLORO-2-CYANOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428363-25-0

N-(5-CHLORO-2-CYANOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2432744
CAS No.: 1428363-25-0
M. Wt: 277.66
InChI Key: GYBRHQBBFNUXQX-UHFFFAOYSA-N
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Description

Research Applications and Scientific Value N-(5-Chloro-2-cyanophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a chemical research compound designed for investigative applications. It belongs to the class of 1,2-oxazole (isoxazole) carboxamides, a five-membered heterocyclic scaffold of significant interest in medicinal and agrochemical research due to its rich and diverse biological potential . The molecular structure incorporates key pharmacophoric elements, including an isoxazole core, a methoxy substituent, and a 5-chloro-2-cyanophenyl amide moiety. Such a configuration is frequently explored in the design of novel bioactive molecules, as the electron-rich nitrogen and oxygen atoms within the isoxazole ring can engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Potential Research Directions While the specific biological profile of this compound is under investigation, analogs within this chemical family have demonstrated a wide spectrum of pharmacological activities, making the isoxazole carboxamide structure a valuable template for research. Structurally similar compounds have been reported to possess herbicidal activity, functioning as agents for the selective control of weeds and grass weeds in crops . Furthermore, the isoxazole chemotype is a privileged structure in drug discovery, with numerous derivatives reported to exhibit antibacterial, anti-tuberculosis, antiviral, antitumor, and anti-inflammatory activities in preclinical research . The presence of both the isoxazole carboxamide and the chlorinated cyanophenyl group in this molecule suggests it is a sophisticated intermediate or a candidate for high-throughput screening and lead optimization studies, particularly in the development of enzyme inhibitors or new agrochemicals. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c1-18-11-5-10(19-16-11)12(17)15-9-4-8(13)3-2-7(9)6-14/h2-5H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBRHQBBFNUXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the chlorinated phenyl ring: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-cyanophenyl)-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-cyanophenyl)-3-methoxy-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and cyano groups, along with the oxazole ring, provide a distinct profile that can be exploited for various applications.

Biological Activity

N-(5-Chloro-2-cyanophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical formula : C12_{12}H9_{9}ClN2_{2}O3_{3}
  • Molecular weight : 264.66 g/mol
  • IUPAC Name : this compound

This compound belongs to the oxazole class, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxazole moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that oxazole derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50_{50} values in the low micromolar range .

Table 1: Antiproliferative Activity of Oxazole Derivatives

CompoundCell LineIC50_{50} (µM)Reference
1MCF-73.1
2HCT1164.0
3A5495.0
4HeLa6.5

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets involved in cell proliferation and survival pathways:

  • Inhibition of Kinases : Some studies suggest that oxazole derivatives may inhibit kinases associated with cancer progression, such as RET kinase and others involved in signaling pathways critical for tumor growth .

Case Studies

  • Study on Anticancer Efficacy : A study published in PubMed Central evaluated the anticancer efficacy of several oxazole derivatives, including this compound. The results showed that this compound exhibited notable activity against multiple cancer cell lines, with selectivity towards certain types .
  • Research on Inhibition of Enzymatic Activity : Another study focused on the inhibition of human deacetylase Sirtuin 2 (HDSirt2) by oxazole derivatives. The findings indicated that these compounds could effectively inhibit HDSirt2 activity, which is linked to various diseases including cancer and neurodegenerative disorders .

Q & A

Q. What synthetic methodologies are most effective for introducing the methoxy group into the oxazole-carboxamide scaffold?

The methoxy group is typically introduced via alkylation using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). For example, the coupling of methoxy-substituted phenyl rings to the oxazole core often employs reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions to preserve functional group integrity . Optimization may involve solvent selection (e.g., THF or DMF) and temperature control to minimize side reactions like over-alkylation.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Key techniques include:

  • TLC monitoring during reaction progression (e.g., using pet-ether/ethyl acetate solvent systems) .
  • Recrystallization from solvents like pet-ether to isolate high-purity crystalline forms .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the chloro-cyanophenyl group).
    • HRMS to verify molecular weight and fragmentation patterns.

Q. What are the primary challenges in scaling up synthesis from lab to pilot scale?

Critical considerations include:

  • Reagent stoichiometry adjustments to avoid excess reagent accumulation (e.g., oxalyl chloride in THF for carbonyl chloride formation) .
  • Purification efficiency : Column chromatography may be replaced with recrystallization or continuous flow reactors for industrial-scale production .
  • Thermal stability : Monitoring exothermic reactions during coupling steps to prevent decomposition.

Advanced Research Questions

Q. How do contradictory bioactivity results arise in assays targeting 5HT7R or antimicrobial pathways?

Discrepancies may stem from:

  • Metabolic instability : The compound’s amide bond is prone to hydrolysis in plasma, generating metabolites like 4-methoxy-3-(trifluoromethyl)anilin, which may confound activity measurements .
  • Assay conditions : Variations in pH or temperature can alter binding affinity. For example, acidic conditions stabilize the parent compound, whereas neutral/basic conditions accelerate hydrolysis .
  • Receptor subtype selectivity : Structural analogs (e.g., 3-methoxy-1,2-oxazole derivatives) show divergent binding modes to 5HT7R due to trifluoromethyl group interactions .

Q. What strategies can resolve conflicting data in SAR studies for optimizing anticancer activity?

  • Controlled hydrolysis studies : Deliberate generation of metabolites (e.g., via LiAlH₄ reduction of the carboxamide) to isolate bioactive fragments .
  • Co-crystallization assays : Molecular docking of the intact compound and its metabolites with target proteins (e.g., kinases) to identify binding site preferences .
  • Isotopic labeling : Using ¹⁴C or ³H tags to track metabolic pathways and correlate degradation products with observed activity .

Q. How can the compound’s stability in biological matrices be improved for pharmacokinetic studies?

  • Sample acidification : Immediate acidification of plasma/urine samples post-collection prevents enzymatic hydrolysis of the amide bond .
  • Prodrug design : Masking the carboxamide as a urea or ester derivative (e.g., via oxazolidine-carbonyl chloride intermediates) to enhance stability until target delivery .

Q. What computational methods predict the compound’s interaction with novel targets like Mycobacterium tuberculosis DosRST?

  • Pharmacophore modeling : Mapping electrostatic and hydrophobic features (e.g., methoxy, chloro, and cyano groups) to align with DosRST’s heme-binding pocket .
  • MD simulations : Assessing conformational flexibility of the oxazole ring under physiological conditions to optimize binding kinetics .

Methodological Notes

  • Contradiction Handling : Discrepancies in bioactivity data require cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
  • Advanced Purification : Preparative HPLC with C18 columns resolves co-eluting metabolites in stability studies .

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